Sodium 2-chloro-4-fluoropyridine-3-sulfinate Sodium 2-chloro-4-fluoropyridine-3-sulfinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17574740
InChI: InChI=1S/C5H3ClFNO2S.Na/c6-5-4(11(9)10)3(7)1-2-8-5;/h1-2H,(H,9,10);/q;+1/p-1
SMILES:
Molecular Formula: C5H2ClFNNaO2S
Molecular Weight: 217.58 g/mol

Sodium 2-chloro-4-fluoropyridine-3-sulfinate

CAS No.:

Cat. No.: VC17574740

Molecular Formula: C5H2ClFNNaO2S

Molecular Weight: 217.58 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2-chloro-4-fluoropyridine-3-sulfinate -

Specification

Molecular Formula C5H2ClFNNaO2S
Molecular Weight 217.58 g/mol
IUPAC Name sodium;2-chloro-4-fluoropyridine-3-sulfinate
Standard InChI InChI=1S/C5H3ClFNO2S.Na/c6-5-4(11(9)10)3(7)1-2-8-5;/h1-2H,(H,9,10);/q;+1/p-1
Standard InChI Key JDOPYECVYNUMSW-UHFFFAOYSA-M
Canonical SMILES C1=CN=C(C(=C1F)S(=O)[O-])Cl.[Na+]

Introduction

Structural and Molecular Characteristics

The molecular formula of sodium 2-chloro-4-fluoropyridine-3-sulfinate is C₅H₂ClFNNaO₂S, with a molecular weight of 213.58 g/mol. The pyridine ring’s substitution pattern creates distinct electronic environments:

  • Chlorine at the 2-position directs electrophilic substitution to the 5-position.

  • Fluorine at the 4-position increases ring electronegativity, stabilizing intermediates in cross-coupling reactions .

  • The sulfinate group at the 3-position acts as a versatile leaving group or nucleophile, depending on reaction conditions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₅H₂ClFNNaO₂S
Molecular Weight213.58 g/mol
CAS Registry NumberNot formally assigned
Melting Point220–225°C (decomposes)
SolubilitySoluble in polar aprotic solvents (DMF, DMSO)

Synthesis and Preparation Methods

Sodium 2-chloro-4-fluoropyridine-3-sulfinate is synthesized via a two-step sequence starting from 2-chloro-4-fluoropyridine :

Sulfonation of 2-Chloro-4-fluoropyridine

The pyridine ring undergoes sulfonation at the 3-position using fuming sulfuric acid (H₂SO₄·SO₃) at 150°C for 6–8 hours. This step introduces a sulfonic acid group, yielding 2-chloro-4-fluoropyridine-3-sulfonic acid .

Reduction to Sulfinate

The sulfonic acid is reduced to the sulfinate using sodium dithionite (Na₂S₂O₄) under alkaline conditions (pH 10–12). The reaction proceeds at 60°C for 2 hours, producing the sodium sulfinate salt in 75–85% yield .

Key Reaction Conditions:

  • Temperature: 60°C

  • pH: 10–12 (maintained with NaOH)

  • Solvent: Water/ethanol (1:1 v/v)

Chemical Reactivity and Applications

The compound’s reactivity is governed by its sulfinate group and halogen substituents:

Nucleophilic Substitution

The sulfinate anion (SO₂⁻) displaces halides in aryl or alkyl electrophiles. For example, reaction with 4-bromotoluene in DMF at 120°C forms 2-chloro-4-fluoro-3-(p-tolylsulfonyl)pyridine .

Oxidative Functionalization

Oxidation with hydrogen peroxide (H₂O₂) converts the sulfinate to a sulfonyl chloride, which reacts with amines to form sulfonamides—a common pharmacophore .

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProduct
Nucleophilic Aromatic SubstitutionK₂CO₃, DMF, 100°C3-Sulfonyl-pyridine derivatives
OxidationH₂O₂, HCl, 0°C2-Chloro-4-fluoropyridine-3-sulfonyl chloride
Cross-CouplingPd(PPh₃)₄, Ar-B(OH)₂Biaryl sulfinates

Recent Advances in Application

Recent studies highlight its utility in covalent inhibitor design targeting cysteine proteases. The sulfinate group forms reversible disulfide bonds with catalytic cysteines, enabling probe development for enzymes like SARS-CoV-2 main protease .

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